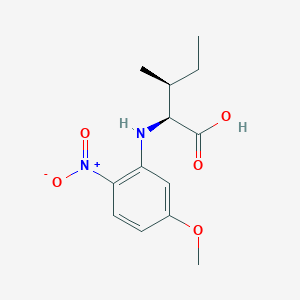![molecular formula C14H13ClN2O2 B12589409 4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester CAS No. 509953-61-1](/img/structure/B12589409.png)
4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a chloro-substituted pyridine ring and an ethyl ester group attached to the benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester typically involves the following steps:
Nitration: The starting material, 4-aminobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Chlorination: The amino group is chlorinated to form the chloro-substituted pyridine ring.
Esterification: Finally, the benzoic acid moiety is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chlorination and esterification under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other functionalized compounds.
Aplicaciones Científicas De Investigación
4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted pyridine ring and the benzoic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid: Used in the preparation of antileukemia agents.
Benzoic acid, 2-(methylamino)-, methyl ester: Known for its use in organic synthesis.
Uniqueness
4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester is unique due to its specific structural features, such as the chloro-substituted pyridine ring and the ethyl ester group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
509953-61-1 |
|---|---|
Fórmula molecular |
C14H13ClN2O2 |
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-14(18)10-3-5-11(6-4-10)17-12-7-8-13(15)16-9-12/h3-9,17H,2H2,1H3 |
Clave InChI |
BHZXEJAUMNZJJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1h-Thieno[3,4-d]imidazole-2-carbaldehyde](/img/structure/B12589353.png)
![4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one](/img/structure/B12589360.png)

![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide](/img/structure/B12589370.png)



![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)



